molecular formula C18H27NO3S B2690571 N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1351649-76-7

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2690571
CAS No.: 1351649-76-7
M. Wt: 337.48
InChI Key: BHHAUKSXVHIDBA-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a hydroxyethyl group, and a tetrahydronaphthalene sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHAUKSXVHIDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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